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Abstract
Raf265, also known as CHIR-265, is a potent, orally bioavailable small molecule inhibitor

targeting multiple kinases critical in cancer progression.[1] This technical guide provides an in-

depth overview of the pharmacology and toxicology of Raf265, with a focus on its dual

mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Raf265 is a multi-kinase inhibitor that primarily targets the RAF serine/threonine kinases (B-

Raf, C-Raf, and B-Raf V600E mutant) and the vascular endothelial growth factor receptor 2

(VEGFR-2).[1][2] By inhibiting the RAF/MEK/ERK signaling pathway, Raf265 impedes tumor

cell proliferation and induces apoptosis.[2] Concurrently, its inhibition of VEGFR-2 disrupts

tumor angiogenesis, a crucial process for tumor growth and metastasis.[1] This document

summarizes key quantitative data, outlines experimental protocols for the evaluation of Raf265,

and provides visual representations of its mechanism of action and experimental workflows to

support further research and development.

Introduction
The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates

fundamental cellular processes, including proliferation, differentiation, and survival.

Dysregulation of this pathway, often through mutations in genes such as B-Raf, is a common

driver of oncogenesis, particularly in melanoma. Raf265 was developed as a second-

generation pan-RAF inhibitor with the added benefit of targeting VEGFR-2, a key mediator of
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angiogenesis.[3][4] This dual-targeting approach aims to simultaneously inhibit tumor cell

growth and cut off the tumor's blood supply, potentially leading to more durable anti-cancer

responses.

Pharmacology
Mechanism of Action
Raf265 exerts its anti-tumor effects through the inhibition of two key signaling pathways:

RAF/MEK/ERK Pathway Inhibition: Raf265 is a potent inhibitor of both wild-type and mutant

forms of B-Raf, as well as C-Raf.[2] By binding to the ATP-binding site of these kinases,

Raf265 prevents the phosphorylation and activation of MEK, which in turn inhibits the

phosphorylation of ERK. The inactivation of this pathway leads to cell cycle arrest and

apoptosis in tumor cells dependent on this signaling cascade.[2]

VEGFR-2 Pathway Inhibition: Raf265 also inhibits the tyrosine kinase activity of VEGFR-2.

[1] VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor. By blocking

VEGFR-2 signaling, Raf265 inhibits the proliferation and migration of endothelial cells,

thereby preventing the formation of new blood vessels that are essential for tumor growth

and metastasis.[1]
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Figure 1: Dual inhibitory mechanism of Raf265.

In Vitro Activity
The inhibitory activity of Raf265 has been characterized in various biochemical and cell-based

assays.

Table 1: Biochemical Inhibitory Activity of Raf265

Target IC50 / EC50 (nM) Assay Type

B-Raf (V600E) 3 - 60 Cell-free assay

B-Raf (wild-type) 3 - 60 Cell-free assay

C-Raf 3 - 60 Cell-free assay

VEGFR-2 30 Cell-free assay

Data compiled from multiple sources.[2]

Table 2: Cellular Inhibitory Activity of Raf265

Cell Line Cancer Type B-Raf Status IC50 (µM)

HT29 Colorectal Cancer V600E 5 - 10

MDAMB231 Breast Cancer G464V 5 - 10

Data compiled from multiple sources.[2]

In Vivo Activity
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of Raf265. In

a study using HCT116 colorectal cancer xenografts, Raf265 administered at 12 mg/kg resulted

in a tumor volume inhibition of 71% to 72%.[2] In A375M melanoma xenografts, oral

administration of 100 mg/kg Raf265 led to a decrease in tumor volume.[2]
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Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have shown that Raf265 is orally bioavailable.

Table 3: Preclinical Pharmacokinetic Parameters of Raf265

Species Dose (mg/kg) Bioavailability (%) Half-life (h)

Mouse 5 (IV/PO) 51 41

Rat 5 (IV/PO) >95 46

Dog 1.25 (IV/PO) 35 27

Monkey 1 (IV/PO) 48 28

Data from a single preclinical study.[3]

Clinical Pharmacokinetics
In a Phase I clinical trial in patients with metastatic melanoma, Raf265 exhibited a long serum

half-life of approximately 200 hours.[5][6] The maximum tolerated dose (MTD) was determined

to be 48 mg administered once daily.[5][6]

Toxicology
The safety profile of Raf265 has been evaluated in a Phase I/II clinical trial (NCT00304525).[7]

Table 4: Common Treatment-Related Adverse Events (≥30% of patients) in the Phase I/II

Clinical Trial of Raf265

Adverse Event Incidence (%)

Fatigue 52

Diarrhea 34

Weight Loss 31
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Data from a Phase I/II clinical trial in patients with metastatic melanoma.[5][6]

Dose-limiting toxicities observed at higher doses included thrombocytopenia and visual

disturbances such as vitreous floaters.[5]

Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Raf265 against

target kinases.

Methodology:

Recombinant kinases (e.g., B-Raf, C-Raf, VEGFR-2) are incubated with a kinase-specific

substrate and ATP in a suitable buffer.

Serial dilutions of Raf265 are added to the reaction mixture.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The amount of phosphorylated substrate is quantified using methods such as radioisotope

incorporation (e.g., ³³P-ATP), ELISA, or fluorescence-based assays.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Start Prepare Reaction Mix
(Kinase, Substrate, ATP)

Add Serial Dilutions
of Raf265 Incubate Quantify Phosphorylation Calculate IC50 End

Click to download full resolution via product page

Figure 2: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay
Objective: To assess the effect of Raf265 on the viability and proliferation of cancer cell lines.

Methodology:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of Raf265 for a specified duration (e.g., 72

hours).

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to

each well and incubated for 2-4 hours.

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

The formazan crystals are solubilized with a solvent (e.g., DMSO).

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a

microplate reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50

value is determined.[2]

Western Blot Analysis for Signaling Pathway Modulation
Objective: To evaluate the effect of Raf265 on the phosphorylation status of key proteins in the

RAF/MEK/ERK signaling pathway.

Methodology:

Cancer cells are treated with Raf265 for a defined period.

The cells are lysed to extract total proteins.

Protein concentration is determined using a standard method (e.g., BCA assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g.,

PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for phosphorylated and total

forms of MEK and ERK.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of Raf265 in a living organism.

Methodology:

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a

suspension of cancer cells.

Tumors are allowed to grow to a palpable size.

The mice are randomized into treatment and control groups.

Raf265 is administered orally at various doses and schedules. The vehicle used for

administration should be reported (e.g., 60% PEG400/40% PG).[3]

Tumor volume is measured regularly using calipers.

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups

to the control group.

Conclusion
Raf265 is a promising dual inhibitor of the RAF/MEK/ERK and VEGFR-2 signaling pathways

with demonstrated preclinical and early clinical activity. Its ability to target both tumor cell

proliferation and angiogenesis provides a strong rationale for its development as a cancer

therapeutic. This technical guide provides a comprehensive overview of the pharmacology and

toxicology of Raf265, intended to serve as a valuable resource for researchers and drug

development professionals in the field of oncology. Further investigation into its efficacy in

different cancer types and in combination with other therapies is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1314548?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/raf265
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://www.researchgate.net/publication/282131413_Discovery_of_RAF265_A_Potent_mut-B-RAF_Inhibitor_for_the_Treatment_of_Metastatic_Melanoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://pubmed.ncbi.nlm.nih.gov/28719152/
https://pubmed.ncbi.nlm.nih.gov/28719152/
https://pubmed.ncbi.nlm.nih.gov/28719152/
https://onderzoekmetmensen.nl/en/trial/33745
https://onderzoekmetmensen.nl/en/trial/33745
https://onderzoekmetmensen.nl/en/trial/33745
https://onderzoekmetmensen.nl/en/trial/33745
https://www.benchchem.com/product/b1314548#raf265-pharmacology-and-toxicology
https://www.benchchem.com/product/b1314548#raf265-pharmacology-and-toxicology
https://www.benchchem.com/product/b1314548#raf265-pharmacology-and-toxicology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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